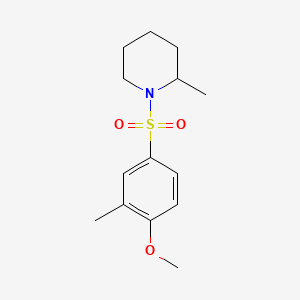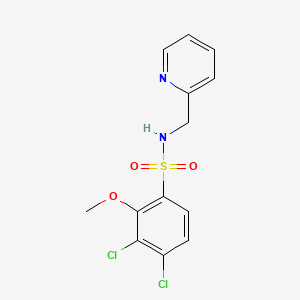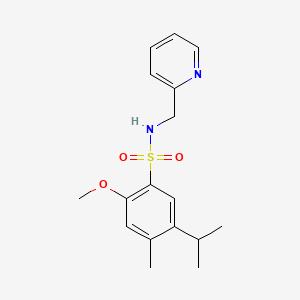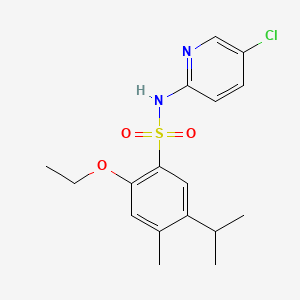![molecular formula C13H20ClNO5S B603085 Bis(2-hydroxyethyl)[(4-chloro-3-propoxyphenyl)sulfonyl]amine CAS No. 1246823-08-4](/img/structure/B603085.png)
Bis(2-hydroxyethyl)[(4-chloro-3-propoxyphenyl)sulfonyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-hydroxyethyl)[(4-chloro-3-propoxyphenyl)sulfonyl]amine is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound is characterized by the presence of a chloro group, hydroxyethyl groups, a propoxy group, and a sulfonamide moiety attached to a benzene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hydroxyethyl)[(4-chloro-3-propoxyphenyl)sulfonyl]amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzenesulfonyl chloride, which is reacted with diethanolamine to introduce the N,N-bis(2-hydroxyethyl) group.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Introduction of Propoxy Group: The propoxy group is introduced by reacting the intermediate product with propyl bromide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-hydroxyethyl)[(4-chloro-3-propoxyphenyl)sulfonyl]amine can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted sulfonamides.
Aplicaciones Científicas De Investigación
Bis(2-hydroxyethyl)[(4-chloro-3-propoxyphenyl)sulfonyl]amine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Bis(2-hydroxyethyl)[(4-chloro-3-propoxyphenyl)sulfonyl]amine is primarily based on its ability to inhibit the synthesis of folic acid in bacteria. The sulfonamide moiety mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the enzyme, leading to a decrease in folic acid synthesis and ultimately bacterial cell death.
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-N,N-bis(2-hydroxyethyl)-3-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a propoxy group.
N,N-bis(2-hydroxyethyl)-3-propoxybenzenesulfonamide: Lacks the chloro group.
Uniqueness
Bis(2-hydroxyethyl)[(4-chloro-3-propoxyphenyl)sulfonyl]amine is unique due to the combination of its chloro, hydroxyethyl, and propoxy groups, which confer specific chemical properties and biological activities. The presence of the chloro group enhances its reactivity in substitution reactions, while the hydroxyethyl groups increase its solubility in water.
Propiedades
Número CAS |
1246823-08-4 |
|---|---|
Fórmula molecular |
C13H20ClNO5S |
Peso molecular |
337.82g/mol |
Nombre IUPAC |
4-chloro-N,N-bis(2-hydroxyethyl)-3-propoxybenzenesulfonamide |
InChI |
InChI=1S/C13H20ClNO5S/c1-2-9-20-13-10-11(3-4-12(13)14)21(18,19)15(5-7-16)6-8-17/h3-4,10,16-17H,2,5-9H2,1H3 |
Clave InChI |
CZIKWTXVSOVQSJ-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N(CCO)CCO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B603003.png)
![bis{4-[(2-methyl-1H-imidazol-1-yl)sulfonyl]phenyl} ether](/img/structure/B603004.png)
amine](/img/structure/B603007.png)
![{[5-(Tert-butyl)-2-butoxyphenyl]sulfonyl}(2-hydroxyethyl)amine](/img/structure/B603009.png)
![1-[(4-butoxy-3-isopropylphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B603010.png)


amine](/img/structure/B603014.png)


![{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}(2-pyridylmethyl)amine](/img/structure/B603017.png)
![1-[(2-bromo-4,5-dichlorophenyl)sulfonyl]-1H-pyrazole](/img/structure/B603020.png)
![1-{[3-methyl-4-(pentyloxy)phenyl]sulfonyl}-1H-pyrazole](/img/structure/B603021.png)

